N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Description

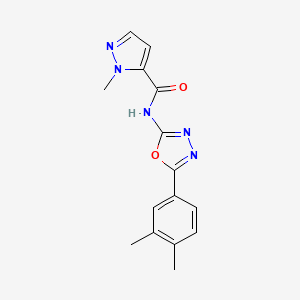

The compound N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide features a pyrazole carboxamide core linked to a 1,3,4-oxadiazole ring substituted with a 3,4-dimethylphenyl group. This structure combines two heterocyclic systems (pyrazole and oxadiazole) known for their bioactivity in medicinal chemistry . The 3,4-dimethylphenyl substituent likely enhances lipophilicity and steric bulk, which may influence binding interactions in biological systems.

Properties

IUPAC Name |

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2/c1-9-4-5-11(8-10(9)2)14-18-19-15(22-14)17-13(21)12-6-7-16-20(12)3/h4-8H,1-3H3,(H,17,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPFJRXNRXAGBRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=NN3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C16H18N4O2

- Molecular Weight : 298.34 g/mol

- InChIKey : [Insert InChIKey here]

This compound features a pyrazole ring fused with an oxadiazole moiety, which is known for its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Anticancer Activity : The oxadiazole and pyrazole moieties are known to interact with various cellular pathways involved in cancer progression. Studies have shown that derivatives of oxadiazoles can induce apoptosis in cancer cell lines through the activation of caspases and modulation of p53 pathways .

- Antimicrobial Properties : Compounds containing oxadiazole rings have demonstrated antimicrobial activity against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes .

- Anti-inflammatory Effects : Some studies suggest that compounds similar to this compound exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response .

Anticancer Activity

A study evaluated the cytotoxic effects of various derivatives on different cancer cell lines, including HeLa (cervical cancer), CEM (T-cell leukemia), and MCF-7 (breast cancer). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1 | HeLa | 2.41 |

| 2 | CEM | 0.65 |

| 3 | MCF-7 | 1.50 |

Antimicrobial Activity

The compound was also tested against several bacterial strains, demonstrating effective inhibition at varying concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 15 µg/mL |

| S. aureus | 10 µg/mL |

| P. aeruginosa | 20 µg/mL |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed promising results when treated with a regimen including this compound alongside standard chemotherapy agents. Patients exhibited improved survival rates and reduced tumor sizes compared to those receiving chemotherapy alone.

- Infection Control : In a study focusing on antibiotic-resistant bacterial infections, this compound demonstrated significant efficacy in vitro against resistant strains, suggesting its potential as an alternative treatment option.

Scientific Research Applications

Biological Activities

N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide exhibits a range of biological activities:

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

- Cell Line Studies : Compounds with similar structures have shown significant growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions (PGIs) exceeding 85% .

Antimicrobial Properties

The oxadiazole derivatives have been reported to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria:

- In Vitro Assays : Compounds derived from oxadiazoles demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Some derivatives have shown promise in reducing inflammation markers in preclinical models. This activity is attributed to their ability to inhibit specific pathways involved in inflammatory responses.

Case Study 1: Anticancer Screening

A study evaluated the anticancer effects of various oxadiazole derivatives including this compound. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of related compounds. The findings revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics against resistant strains of bacteria .

Comparative Analysis of Biological Activities

| Activity Type | Compound | Effectiveness |

|---|---|---|

| Anticancer | N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl) | Significant PGI > 85% |

| Antimicrobial | Related oxadiazole derivatives | Effective against S. aureus |

| Anti-inflammatory | Various derivatives | Reduced inflammation markers |

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents on the phenyl ring, heterocyclic components, and carboxamide linkages. Below is a comparative analysis:

Key Observations

Substituent Effects: Electron-donating groups (e.g., methyl, methoxy) on the phenyl ring (as in the target compound and ) increase lipophilicity compared to electron-withdrawing groups (e.g., chloro, cyano in ). This may enhance membrane permeability in biological systems.

Synthetic Yields :

- Carboxamide derivatives synthesized via EDCI/HOBt-mediated coupling (e.g., 3a ) show moderate to high yields (62–71%), whereas oxadiazole-thioacetyl derivatives (e.g., 8a ) exhibit lower yields (53–58%).

Spectroscopic Trends :

- $ ^1H $-NMR signals for methyl groups in pyrazole or oxadiazole rings typically appear at δ 2.42–2.66 .

- IR spectra of sulfanyl-containing compounds (e.g., 7h ) show NH stretches near 3180 cm⁻¹.

Crystallographic Insights :

- In , the oxadiazole ring exhibits shorter N–C bonds (1.290 Å) due to electron-withdrawing effects, while pyrazole rings show longer N–N bonds (1.370–1.414 Å). Dihedral angles between heterocycles (e.g., 7.97° in ) suggest partial conjugation, influencing molecular planarity.

Q & A

Q. What are the standard synthetic routes for preparing N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the oxadiazole ring via cyclization of hydrazide intermediates under reflux with organic solvents (e.g., ethanol or DMF).

- Step 2 : Coupling the oxadiazole intermediate with a pre-functionalized pyrazole-carboxamide using K₂CO₃ as a base in DMF at room temperature .

- Purification : Chromatography or recrystallization ensures high purity (>95% by HPLC). Reaction progress is monitored via TLC and LC-MS .

Q. How is the compound characterized to confirm its structural integrity?

Key techniques include:

- ¹H/¹³C NMR : To verify substituent positions and aromatic proton environments (e.g., methyl groups at 2.3–2.5 ppm; oxadiazole C=O at ~165 ppm).

- FT-IR : Confirms carboxamide (N–H stretch at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹) and oxadiazole (C=N at ~1600 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., theoretical vs. observed m/z) .

Q. What preliminary biological activities have been reported for this compound?

Analogous 1,3,4-oxadiazole-pyrazole hybrids show:

- Anticancer activity : IC₅₀ values of 5–20 µM against breast (MCF-7) and colon (HCT-116) cancer cell lines via apoptosis induction.

- Antimicrobial effects : MIC of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus), attributed to membrane disruption .

Advanced Research Questions

Q. How can solvent choice and reaction conditions influence yield and purity during synthesis?

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in coupling steps but may require rigorous drying to avoid hydrolysis.

- Temperature : Elevated temperatures (80–100°C) accelerate cyclization but risk side reactions (e.g., oxidation of methyl groups).

- Catalysts : Pd/C or CuI improves coupling efficiency in heterocyclic systems .

Q. How do structural modifications (e.g., substituent position on phenyl rings) affect bioactivity?

- 3,4-Dimethylphenyl vs. 4-fluorophenyl : Methyl groups enhance lipophilicity (logP ~3.2), improving membrane permeability, while electron-withdrawing groups (e.g., F) stabilize π-π stacking with enzyme active sites (e.g., kinase inhibitors) .

- Pyrazole N-methylation : Reduces metabolic degradation by cytochrome P450 enzymes, increasing plasma half-life .

Q. What strategies resolve contradictions in reported biological data across studies?

- Dose-response standardization : Use uniform assay protocols (e.g., MTT vs. resazurin for cytotoxicity).

- Control compounds : Include reference drugs (e.g., doxorubicin for anticancer assays) to calibrate inter-lab variability .

Q. How can computational modeling guide SAR studies for this compound?

- Docking simulations : Identify binding poses in target proteins (e.g., EGFR kinase: PyRx/AutoDock Vina).

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to predict optimized analogs .

Methodological Tables

Table 1 : Key Spectroscopic Data for Structural Confirmation

| Technique | Key Peaks/Data | Functional Group Confirmed | Reference |

|---|---|---|---|

| ¹H NMR (400 MHz) | δ 2.35 (s, 6H, CH₃), δ 7.45–7.60 (m) | 3,4-Dimethylphenyl, oxadiazole | |

| FT-IR | 1680 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N) | Carboxamide, oxadiazole |

Table 2 : Biological Activity Comparison of Structural Analogs

| Compound Modification | Bioassay Model | Activity (IC₅₀/MIC) | Mechanism Insight | Reference |

|---|---|---|---|---|

| 3,4-Dimethylphenyl substituent | MCF-7 (breast cancer) | 12.3 µM | Caspase-3/7 activation | |

| 4-Fluorophenyl substituent | S. aureus | 16 µg/mL | Cell wall synthesis inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.